硼二吡咯 8-氯甲烷

描述

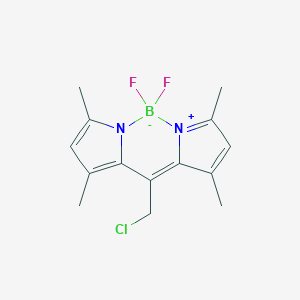

Bodipy 8-Chloromethane is an organic compound with the chemical formula C14H16BClF2N2 and a molecular weight of 296.55. It is a yellow to orange crystalline solid that contains carbon, hydrogen, chlorine, boron, fluorine, and nitrogen elements. This compound is widely used in various fields such as chemical sensing, fluorescent dyes, biological markers, and photosensitive materials. It serves as a fluorescent probe and microscopy imaging reagent, enabling real-time monitoring of molecules, cells, and structures within biological systems .

科学研究应用

Bodipy 8-Chloromethane has a wide range of scientific research applications, including:

生化分析

Biochemical Properties

Bodipy 8-Chloromethane has been employed in areas like photodynamic therapy . It interacts with various biomolecules, playing a significant role in biochemical reactions

Cellular Effects

Bodipy 8-Chloromethane has been used as a probe in applications like imaging and sensing . It can monitor molecules, cells, and structures within biological systems in real-time

Molecular Mechanism

It is known that BODIPY-derived triplet photosensitizers have mechanisms including the heavy atom effect, exciton coupling, and charge recombination (CR)-induced ISC

准备方法

Bodipy 8-Chloromethane is typically synthesized through chemical synthesis methods. The preparation process involves introducing appropriate raw materials and reagents into the reaction system, followed by reaction, purification, and crystallization to obtain the final product . The specific synthetic routes and reaction conditions can vary, but common methods include:

Pd-catalyzed cross-coupling reactions: These reactions involve the coupling of boron dipyrromethene (BODIPY) core with chloromethane under palladium catalysis.

Grignard reactions: This method involves the reaction of a Grignard reagent with a suitable precursor to form the desired compound.

Knoevenagel reaction: This reaction involves the condensation of an aldehyde or ketone with a malonic acid derivative in the presence of a base.

Industrial production methods for Bodipy 8-Chloromethane are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield of the compound.

化学反应分析

Bodipy 8-Chloromethane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium or platinum. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

作用机制

The mechanism by which Bodipy 8-Chloromethane exerts its effects involves its photophysical properties. When exposed to light, the compound absorbs photons and transitions to an excited state. This excited state can then transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive species can oxidize biomolecules, leading to cell death in photodynamic therapy applications . The molecular targets and pathways involved include cellular membranes, proteins, and nucleic acids.

相似化合物的比较

Bodipy 8-Chloromethane is unique compared to other similar compounds due to its specific photophysical properties, such as strong fluorescence, high photostability, and ease of functionalization. Similar compounds include:

Bodipy-Fluorene-Fullerene Conjugates: These compounds exhibit high molar extinction coefficients and good singlet oxygen quantum yields, making them effective photosensitizers.

Bodipy-Fluorene-Bodipy Conjugates: These compounds are also used as photosensitizers but have different photophysical properties compared to Bodipy 8-Chloromethane.

生物活性

Bodipy (Boron-dipyrromethene) derivatives, including 8-chloromethane, have gained significant attention in biological applications due to their unique photophysical properties. This article explores the biological activity of Bodipy 8-chloromethane, focusing on its synthesis, photophysical properties, and applications in biomedical research.

Bodipy 8-chloromethane is synthesized through a series of chlorination reactions on the BODIPY core. The chlorination typically occurs at the 8-position, followed by regioselective functionalization at other positions. The synthesis involves:

- Reagents : Trichloroisocyanuric acid (TCCA) is commonly used for chlorination.

- Conditions : The reactions are often carried out in acetic acid under reflux conditions to enhance yield and selectivity.

The resulting compound exhibits distinct spectral properties that are essential for its biological applications. For instance, the absorption and emission wavelengths can be tuned by modifying substituents on the BODIPY core, making it suitable for various imaging techniques .

Photophysical Properties

Bodipy 8-chloromethane displays remarkable photophysical characteristics:

- Absorption Maximum : Typically around 700 nm.

- Emission Maximum : Approximately 738 nm.

- Quantum Yield : High fluorescence quantum yield, which is advantageous for imaging applications.

These properties enable Bodipy derivatives to be employed as fluorescent probes in biological systems, allowing for real-time imaging of cellular processes .

Fluorescent Probes

Bodipy 8-chloromethane has been utilized as a fluorescent probe in various biological studies:

- Cell Imaging : Due to its high quantum yield and stability, it is effective for imaging live cells. Studies have demonstrated its ability to stain specific cellular components, aiding in the visualization of cellular structures and dynamics.

- Detection of Biomolecules : The compound can be functionalized to target specific biomolecules, such as proteins or nucleic acids. For example, Bodipy derivatives have been developed to detect amyloid aggregates associated with neurodegenerative diseases .

Case Studies

- Cancer Detection : Research has shown that Bodipy-based probes can selectively target cancer cells. For instance, a study demonstrated that a Bodipy conjugate could effectively visualize tumor cells in vivo, providing insights into tumor dynamics and treatment responses .

- Oxidative Stress Monitoring : Bodipy derivatives have been designed to detect reactive oxygen species (ROS) in cells. These probes exhibit a significant increase in fluorescence upon reaction with ROS, allowing for the monitoring of oxidative stress levels within biological systems .

Data Table: Summary of Key Properties

| Property | Value |

|---|---|

| Chemical Formula | C14H16BClF2N2 |

| Absorption Maximum | ~700 nm |

| Emission Maximum | ~738 nm |

| Quantum Yield | High |

| Solubility | Soluble in organic solvents |

属性

IUPAC Name |

8-(chloromethyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BClF2N2/c1-8-5-10(3)19-13(8)12(7-16)14-9(2)6-11(4)20(14)15(19,17)18/h5-6H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXASTXHAMZMNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)CCl)C)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BClF2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40479458 | |

| Record name | AGN-PC-0NI0KZ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208462-25-3 | |

| Record name | AGN-PC-0NI0KZ | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。